

# physical and chemical properties of methylenecyclobutane

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## Compound of Interest

Compound Name: Methylenecyclobutane

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## Methylenecyclobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of **methylenecyclobutane**. This strained olefin serves as a versatile building block in organic synthesis, offering a unique combination of reactivity and structural complexity that is of significant interest in the development of novel molecular architectures and pharmaceutical agents.

### Core Physical and Chemical Properties

**Methylenecyclobutane** is a highly flammable, colorless liquid.<sup>[1][2]</sup> Its strained four-membered ring and exocyclic double bond contribute to its distinct reactivity. A summary of its key physical and chemical properties is presented below.

### Table 1: Physical Properties of Methylenecyclobutane

Property	Value	Source
Molecular Formula	C5H8	[1][2][3][4][5][6][7]
Molar Mass	68.12 g/mol	[1][2][3][4]
Density	0.736 g/mL at 25 °C	[1][3]
Melting Point	-134.7 °C	[1][2]
Boiling Point	42 °C at 749 mm Hg	[1][3]
Vapor Pressure	6.57 psi (45.3 kPa) at 20 °C	[1][3]
Refractive Index	n <sub>20/D</sub> 1.42	[1][3]
Flash Point	< -30 °F (< -34 °C)	[1][3]

**Table 2: Thermodynamic Properties of Methylenecyclobutane**

Property	Value	Source
Standard Enthalpy of Combustion (liquid, 298.15 K)	-765.95 ± 0.12 kcal/mol	[8]
Enthalpy of Formation (gas)	Data not readily available	
Enthalpy of Vaporization	Derived from vapor pressure measurements	[8]
Ring Strain Energy	Estimated	[8]

**Table 3: Spectroscopic Data of Methylenecyclobutane**

Spectroscopic Data	Chemical Shift (ppm) or Wavenumber (cm <sup>-1</sup> )	Source
<sup>1</sup> H NMR (300 MHz, neat)	4.645 (t, 2H), 2.649 (t, 4H), 1.890 (quint, 2H)	[9]
(399.65 MHz, CDCl <sub>3</sub> ) 4.685 (s, 2H), 2.685 (t, 4H), 1.928 (p, 2H)	[9]	
<sup>13</sup> C NMR	Data not readily available in cited sources	
Mass Spectrum (GC-MS)	Major peaks at m/z: Data available but requires specific spectrum interpretation	[6][10]

## Safety and Handling

**Methylenecyclobutane** is a highly flammable liquid and vapor (GHS Hazard H225).[3][4] It should be handled with extreme care in a well-ventilated area, away from sources of ignition.[1]

Precautionary Measures:

- Keep container tightly closed in a dry and well-ventilated place.
- Store at 2-8°C.[1][3]
- Use non-sparking tools and take precautionary measures against static discharge.[1]
- Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[3][11]
- In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of **methylenecyclobutane**, compiled and adapted from peer-reviewed literature.

# Synthesis of Methylenecyclobutane

## Method 1: Copper-Catalyzed Borylative Cyclization

This method provides a modular approach to substituted **methylenecyclobutanes**. The following is a generalized protocol based on the work of Zhao and co-workers.

- Materials:
  - Appropriate homoallylic tosylate
  - Bis(pinacolato)diboron ( $B_2pin_2$ ) (1.2 equiv)
  - Copper(I) chloride ( $CuCl$ ) (10 mol%)
  - IMes·HCl (13 mol%)
  - Potassium tert-butoxide ( $KOt-Bu$ ) (1.2 equiv)
  - Anhydrous tetrahydrofuran (THF)
- Procedure:
  - To an oven-dried Schlenk tube under an inert atmosphere, add  $CuCl$  (10 mol%), IMes·HCl (13 mol%),  $B_2pin_2$  (1.2 equiv), and  $KOt-Bu$  (1.2 equiv).
  - Add anhydrous THF and stir the mixture for 10 minutes at room temperature.
  - Add the homoallylic tosylate (1.0 equiv) to the reaction mixture.
  - Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
  - Upon completion, cool the reaction to room temperature and quench with saturated aqueous  $NH_4Cl$  solution.
  - Extract the product with diethyl ether (3 x 20 mL).

- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired **methylenecyclobutane** derivative.

#### Method 2: Dehydrohalogenation of 1-bromo-1-methylcyclobutane

A classic approach to forming the exocyclic double bond.

- Materials:
  - 1-bromo-1-methylcyclobutane
  - Potassium tert-butoxide (KOt-Bu)
  - Anhydrous dimethyl sulfoxide (DMSO)
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-1-methylcyclobutane in anhydrous DMSO.
  - Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
  - Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
  - Monitor the reaction by GC-MS.
  - After completion, pour the reaction mixture into ice-water and extract with pentane (3 x 30 mL).
  - Wash the combined organic layers with water and brine, then dry over anhydrous  $\text{MgSO}_4$ .
  - Carefully distill the pentane to obtain crude **methylenecyclobutane**. Further purification can be achieved by fractional distillation.

## Key Reactions of Methylenecyclobutane

### Reaction 1: Palladium-Catalyzed Ring Expansion

**Methylenecyclobutane** can undergo ring expansion to form cyclopentanone derivatives in the presence of a palladium catalyst.

- Materials:
  - **Methylenecyclobutane**
  - Bis(acetonitrile)chloronitropalladium(II) [PdCl(NO<sub>2</sub>)(MeCN)<sub>2</sub>]
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Procedure:
  - In a clean, dry NMR tube, dissolve **methylenecyclobutane** in dichloromethane-d<sub>2</sub>.
  - Add a solution of bis(acetonitrile)chloronitropalladium(II) in dichloromethane-d<sub>2</sub> to the NMR tube at low temperature (-20 °C).
  - Monitor the reaction by <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy. The formation of a π-olefin complex and a β-nitritopalladation product can be observed.
  - Allow the reaction to warm to room temperature. The rearrangement to cyclopentanone will proceed.
  - The final product can be isolated after appropriate work-up, which typically involves quenching the catalyst and purification by chromatography.

### Reaction 2: Addition of HBr (Ionic vs. Radical)

The regioselectivity of HBr addition to **methylenecyclobutane** is dependent on the reaction conditions.

- Ionic Addition:

- Bubble dry HBr gas through a solution of **methylenecyclobutane** in a non-polar solvent (e.g., pentane) at 0 °C in the absence of light and radical initiators.
- The reaction is typically rapid. Monitor by GC-MS.
- The major product will be 1-bromo-1-methylcyclobutane, resulting from the formation of the more stable tertiary carbocation intermediate.
- Radical Addition:
  - In the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and under UV irradiation, bubble HBr gas through a solution of **methylenecyclobutane** in a non-polar solvent.
  - The reaction will yield (bromomethyl)cyclobutane as the major product, following an anti-Markovnikov addition pathway.

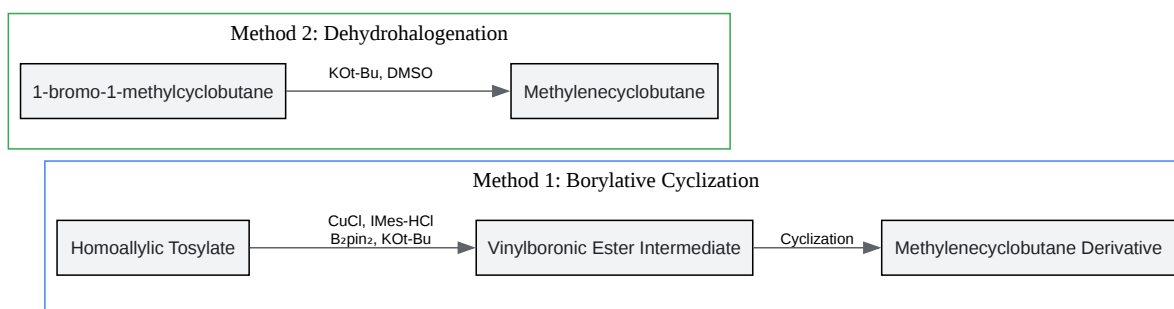
### Reaction 3: Polymerization

**Methylenecyclobutane** can undergo polymerization, particularly in the presence of Lewis acids or Ziegler-Natta catalysts.

- Cationic Polymerization:
  - In a flame-dried reaction vessel under an inert atmosphere, cool a solution of **methylenecyclobutane** in a non-polar solvent (e.g., toluene) to a low temperature (-78 °C).
  - Add a Lewis acid initiator (e.g.,  $\text{BF}_3 \cdot \text{OEt}_2$ ) dropwise to the stirred solution.
  - Allow the polymerization to proceed for a set time, then quench the reaction by adding a small amount of methanol.
  - Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
  - Collect the polymer by filtration, wash with methanol, and dry under vacuum. The resulting polymer will contain a mix of cyclic and ethylenic structures.

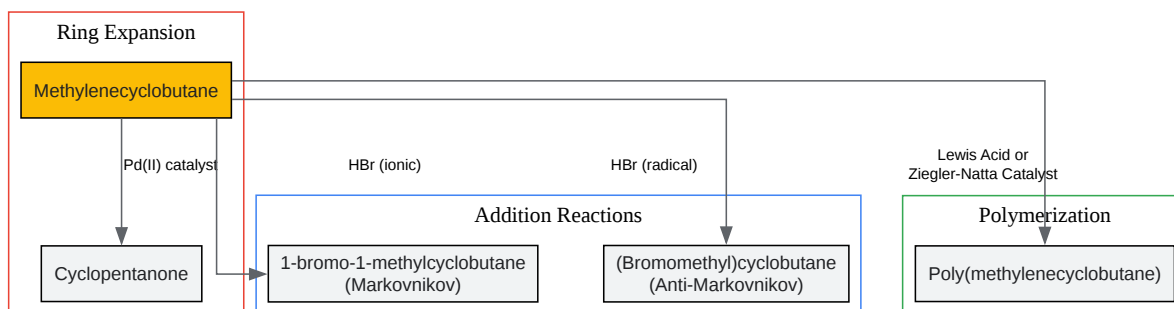
## Visualizations

The following diagrams illustrate key conceptual frameworks related to the chemistry of **methylenecyclobutane**.



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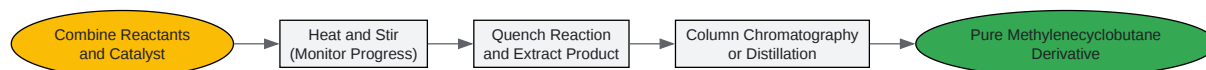
Caption: Synthetic routes to **methylenecyclobutane**.



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Caption: Key chemical transformations of **methylenecyclobutane**.



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Caption: General experimental workflow for synthesis.

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